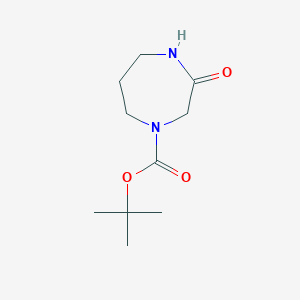

![molecular formula C11H11ClN6 B173875 5-氨基-1-(3-氯-4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-基)-1h-吡唑-4-腈 CAS No. 149978-57-4](/img/structure/B173875.png)

5-氨基-1-(3-氯-4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-基)-1h-吡唑-4-腈

描述

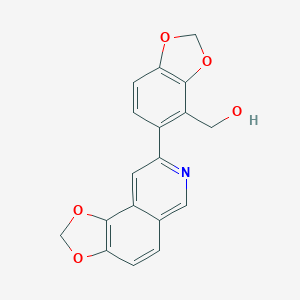

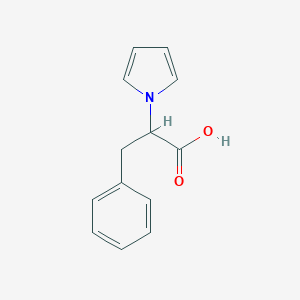

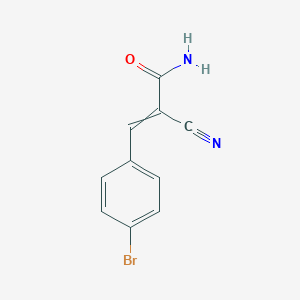

The compound “5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring and a pyridine derivative as key components . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The pyridine derivatives in the compound can undergo various reactions .科学研究应用

合成和抗炎活性:化合物 5-氨基-1-(3-氯-4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-基)-1h-吡唑-4-腈在药物化学领域显示出潜力,特别是在合成具有抗炎特性的吡唑并[3,4-d]嘧啶方面。例如,一项研究展示了各种衍生物的合成,包括 6-氯甲基吡唑并[3,4-d]嘧啶和 4-氨基-5-氯吡唑并[3,4-b]吡啶,并使用卡拉胶诱导的大鼠爪水肿试验评估了它们的抗炎活性,以吲哚美辛作为参考药物 (El-Dean、Abdel-Mohsen、Elossaily 和 Hussein,2016)。

环化反应和结构衍生物:开发了一种通过在无水四氯化锡存在下使 5-氨基-1-芳基-1H-吡唑-4-腈与 1,3-二羰基化合物反应来制备新的吡唑并[3,4-b]吡啶和四氢吡唑并[3,4-b]喹啉酮的方法,展示了该化合物用于创建结构多样的杂环的效用 (Potapov 等,2017)。

吡唑并嘧啶的意外形成:在尝试从腈中获得 5-取代四唑时观察到一种有趣的合成现象,导致形成 1H-吡唑并[3,4-d]嘧啶衍生物而不是预期的四唑,突出了该化合物的独特反应性和发现新杂环骨架的潜力 (Faria 等,2013)。

分子结构研究:对与目标化合物具有相似结构的化合物(如 5-氨基-1-(2-氯-乙基)-1H-吡唑-4-腈)的研究提供了对分子和晶体结构、稳定相互作用以及在包括材料科学和药物在内的各个领域的潜在应用的见解 (Fathima 等,2014)。

未来方向

作用机制

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Similar compounds like 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Biochemical Pathways

Compounds with similar structures have been known to affect a wide range of biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

Similar compounds have shown a wide range of biological activities .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

属性

IUPAC Name |

5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN6/c12-9-8-3-1-2-4-17(8)16-11(9)18-10(14)7(5-13)6-15-18/h6H,1-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQYMHXZLUPBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C(=N2)N3C(=C(C=N3)C#N)N)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B173831.png)